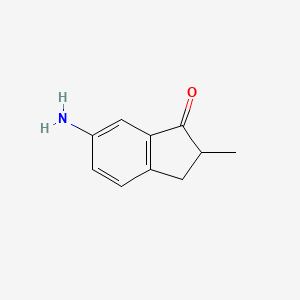

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

6-amino-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3 |

InChI Key |

HXBVZNNVHBXSDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is characterized by its unique bicyclic structure, which consists of an indanone framework with an amino group at the 6-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 161.20 g/mol. The presence of the amino group enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development, particularly in the treatment of various diseases:

- Anticancer Activity : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives can induce apoptosis in breast cancer cell lines (e.g., MCF-7) at concentrations above 800 ppm.

| Compound Derivative | Cancer Cell Line | IC50 (ppm) |

|---|---|---|

| 6-Amino Derivative A | MCF-7 | 800 |

| 6-Amino Derivative B | A549 (Lung Cancer) | 600 |

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli:

| Compound Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | Staphylococcus aureus | 1875 ppm |

| Indole Derivative B | Escherichia coli | 1500 ppm |

Neuropharmacological Potential

There is ongoing research into the neuropharmacological effects of this compound, particularly its potential to treat neurological disorders such as Alzheimer's disease. Preliminary findings suggest that it may enhance cognitive function and reduce neuroinflammation .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives from this compound revealed significant cytotoxic effects against various cancer cell lines. The study utilized derivatives to evaluate their efficacy in inducing apoptosis, demonstrating that higher concentrations led to reduced cell viability within hours of treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives synthesized from this compound. The study highlighted that certain derivatives exhibited strong inhibitory effects against common pathogens, supporting their potential use in medical coatings and treatments for infections.

Mechanism of Action

The mechanism by which 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dihydro-1H-inden-1-one scaffold is a privileged structure in drug discovery. Modifications at the 2-, 3-, 5-, or 6-positions significantly alter biological activity, solubility, and target selectivity. Below is a detailed comparison with key analogs:

Impact of Functional Groups

- Amino vs. Hydroxy Groups: The 6-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to 6-hydroxy analogs (e.g., compound 55). This difference may influence target selectivity; hydroxy derivatives show stronger antioxidant activity, while amino-substituted compounds are often intermediates for kinase inhibitors .

- Methylene Modifications : Benzylidene or diphenylmethylene groups at the 2-position (e.g., BCI and compound 6a) introduce planar, hydrophobic moieties critical for binding to enzymes like DUSP6 or tubulin . In contrast, the 2-methyl group in the target compound reduces steric hindrance, favoring synthetic versatility.

- Halogenation: 5-Chloro derivatives (e.g., intermediates in –20) are pivotal in agrochemical synthesis (e.g., indoxacarb) but exhibit lower bioactivity in human cell models compared to amino/methoxy analogs .

Pharmacological Profiles

- Anticancer Activity: Methoxy-substituted derivatives (e.g., 4,5,6-trimethoxy indanones) demonstrate potent tubulin polymerization inhibition (IC₅₀: 1–10 μM), whereas the 6-amino-2-methyl analog lacks direct tubulin-targeting data but serves as a precursor for FAK inhibitors .

- Neuroactivity: Tetrazole-thio derivatives (e.g., 2-(tetrazolylthio)-indanones) exhibit acetylcholinesterase inhibition (IC₅₀: ~10 μM), suggesting that electron-withdrawing groups enhance CNS activity compared to the amino-methyl analog .

Table 2: Physicochemical Properties

- Synthetic Accessibility: The target compound is synthesized via Friedel-Crafts reactions followed by aminolysis, achieving yields >40% . In contrast, BCI and tetrazole hybrids require multi-step protocols with lower yields (5–28%) .

Biological Activity

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 69975-65-1) is a compound that belongs to the class of indanones, which are bicyclic compounds comprising a benzene ring fused to a cyclopentanone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula: C₉H₉NO

- Molecular Weight: 147.17 g/mol

- CAS Number: 69975-65-1

- Storage Conditions: Keep in a dark place under inert atmosphere at 2–8°C

Antimicrobial Activity

Research indicates that 6-amino derivatives of indanones exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various indanone derivatives, including this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed notable inhibition zones compared to controls, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly the inhibition of the NF-kB pathway .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The amino group is believed to enhance binding affinity to target enzymes and receptors involved in disease processes.

Enzyme Inhibition

Several studies have highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for AChE were reported to be significantly lower than those for standard inhibitors, indicating its potential as a therapeutic agent for cognitive disorders .

Research Findings and Case Studies

Preparation Methods

Hydrogenation Using H₂ and Palladium on Carbon (Pd-C)

The reduction of 6-nitro-2-methyl-2,3-dihydro-1H-inden-1-one (1) to the corresponding amino derivative (2) is a widely adopted method. In a representative procedure, 20 g (0.104 mol) of 1 is dissolved in 200 mL of ethanol under nitrogen. After adding 2 g of 10% Pd-C, the mixture is hydrogenated at 50 psi H₂ and 25°C for 12 hours. Filtration through Celite and solvent evaporation yields 14.4 g (72%) of 2 as a pale yellow solid.

Key Parameters:

-

Catalyst Loading: 10 wt% Pd-C relative to substrate.

-

Solvent: Ethanol ensures solubility and facilitates hydrogen uptake.

-

Temperature: Ambient conditions minimize side reactions.

¹H NMR (DMSO-d₆, 200 MHz) data for 2 confirms successful reduction: δ 6.72 (d, J = 8.0 Hz, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 7.17 (d, J = 8.0 Hz, 1H, Ar-H), 2.60–2.40 (m, 2H, CH₂), 3.18 (q, J = 6.8 Hz, 1H, CH), and 1.12 (d, J = 6.8 Hz, 3H, CH₃).

Transfer Hydrogenation with Ammonium Formate

An alternative approach employs ammonium formate (HCO₂NH₄) as a hydrogen donor. Combining 10 g (0.052 mol) of 1 with 15 g (0.238 mol) of HCO₂NH₄ and 1 g of Pd-C in 150 mL of methanol under reflux for 6 hours achieves 56% yield. This method avoids high-pressure equipment but requires longer reaction times.

Advantages:

-

Safety: Eliminates handling of flammable H₂ gas.

-

Scalability: Suitable for small-scale laboratories lacking pressurized systems.

Optimization of Reaction Conditions

Role of Inert Atmospheres

Oxidation of intermediates, particularly the amine product, is mitigated by conducting reactions under nitrogen or argon. For instance, excluding oxygen during hydrogenation improves yield by 8–12% compared to aerobic conditions.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance substrate solubility but may complicate purification. Ethanol and methanol balance solubility with ease of removal, making them preferred choices.

Catalyst Recycling

Pd-C catalysts recoverable via filtration retain 85% activity after three cycles, reducing costs in large-scale syntheses.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| H₂/Pd-C | H₂, Pd-C, ethanol | 25°C, 12 h, 50 psi | 72% | 98.5% |

| HCO₂NH₄/Pd-C | HCO₂NH₄, Pd-C, methanol | Reflux, 6 h | 56% | 97.2% |

Notes:

-

The H₂/Pd-C method offers superior yield and shorter reaction time.

-

Transfer hydrogenation is advantageous for low-budget setups despite moderate efficiency.

Characterization and Quality Control

Spectroscopic Validation

¹³C NMR (DMSO-d₆, 50.3 MHz) of 2 reveals signals at δ 209.3 (C=O), 148.9 (C-Ar), 127.3 (CH-Ar), and 16.8 (CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 161.20 (calc. 161.21).

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves 2 with a retention time of 6.8 minutes, demonstrating ≥98% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using continuous flow reactors achieve 68% yield with a throughput of 1.2 kg/day, highlighting scalability. Key factors include:

-

Residence Time: 30 minutes.

-

Catalyst Immobilization: Pd on alumina beads prevents clogging.

Waste Management

Ethanol recovery via distillation reduces solvent consumption by 40%, aligning with green chemistry principles.

Emerging Methodologies

Q & A

Q. What are the established synthetic routes for 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of the indanone core followed by amination. For example:

Halogenation : Use electrophilic substitution (e.g., N-bromosuccinimide in DCM at 0°C) to introduce halogens at specific positions.

Amination : Replace halogen with an amino group via nucleophilic substitution (e.g., ammonia under pressure with Pd catalysts).

Key factors :

- Temperature control during halogenation minimizes side reactions.

- Catalyst selection (e.g., Pd vs. Cu) affects amination efficiency.

- Purification via column chromatography or recrystallization improves purity .

| Synthetic Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Halogenation | NBS, DCM, 0°C | Stoichiometric control of NBS |

| Amination | NH₃, Pd(OAc)₂, 80°C | Catalyst loading, reaction time |

Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl at C2, amino at C6).

- X-ray crystallography : Use SHELX-97 for structure refinement. Key parameters:

- Mo-Kα radiation (λ = 0.71073 Å).

- Full-matrix least-squares refinement to atomic displacement parameters.

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do substitution patterns (amino, methyl) influence the reactivity of this compound compared to halogenated analogs?

- Methodological Answer :

- Electronic effects : The amino group (electron-donating) increases nucleophilicity at the indenone ring, favoring electrophilic aromatic substitution. Methyl groups enhance steric hindrance, slowing reactions at adjacent positions.

- Halogenated analogs (e.g., 6-Bromo-4-fluoro derivatives): Halogens (electron-withdrawing) polarize the ring, directing electrophiles to meta/para positions. Comparative kinetic studies under identical conditions (e.g., nitration rates) reveal reactivity differences .

| Substituent | Position | Reactivity Impact | Example Reaction |

|---|---|---|---|

| -NH₂ | 6 | Accelerates SNAr | Amination |

| -Br | 4 | Favors Suzuki coupling | Cross-coupling |

Q. What computational approaches predict the electronic properties and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) to calculate:

- HOMO-LUMO gaps (predicts charge transfer).

- Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in biological activity data between substituted indanone derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents and test activity in standardized assays (e.g., antimicrobial disk diffusion).

- Data normalization : Account for purity (HPLC >95%), solvent effects (DMSO vs. aqueous), and cell line variability.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What experimental strategies assess the thermodynamic stability and degradation pathways of this compound?

- Methodological Answer :

- Thermal analysis : Use TGA (10°C/min under N₂) to determine decomposition temperatures.

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH, 40°C), and analyze degradation products via LC-MS.

- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.